2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol
Description
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is a quinazoline derivative characterized by a trichloro-substituted quinazoline core linked to an ethanolamine moiety. Quinazolines are heterocyclic aromatic compounds with broad pharmacological applications, including kinase inhibition and antimicrobial activity . The ethanolamine side chain introduces hydrophilicity, which may influence solubility and pharmacokinetic properties.
Properties
CAS No. |
88404-46-0 |
|---|---|
Molecular Formula |
C10H8Cl3N3O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16) |
InChI Key |
XVSQFAAJHJLKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the quinazoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol, enabling comparative analysis:
Key Comparisons
Core Heterocycle and Substitution Patterns: Chlorination vs. Oxygenation: The trichloro substitution in the target compound contrasts with the benzyloxy or phenethoxy groups in YTK-A76 and YTK-2203. Quinazoline vs. Quinazolinone: The target compound’s fully aromatic quinazoline core differs from the dihydroquinazolinone structure in , which contains a ketone group. Aromaticity in quinazolines often correlates with stronger π-π stacking interactions in enzyme binding pockets .
Side Chain Modifications: The ethanolamine side chain in the target compound is shorter and less complex than the ethoxyethanol or guanidine-containing chains in YTK-A76 and YOK-1109 . This simplicity may reduce metabolic instability but could limit solubility.
The trichloro substitution could sterically hinder such interactions . Antimicrobial Potential: The thioether-linked quinazolinone dimer in exhibits in vitro antimicrobial activity, suggesting that the target compound’s chlorine substituents might confer similar properties if tested .
Synthetic Routes: Reductive amination (e.g., sodium triacetoxyborohydride-mediated coupling in YTK-A76 synthesis ) is a common strategy for attaching ethanolamine side chains. The target compound likely follows a similar pathway, though its trichlorinated core may require harsher conditions for functionalization.
Research Findings and Data Gaps
- Activity Data: No direct biological data for this compound are available in the provided evidence. However, analogues like YTK-A76 show nanomolar-range efficacy in SQSTM1 binding assays, suggesting the target compound’s activity could be extrapolated and tested in similar models .
- Solubility and Stability : The trichloro groups may reduce aqueous solubility compared to oxygenated analogues, necessitating formulation optimization.
Biological Activity
The compound 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol, with the chemical formula and CAS number 13132113, is a derivative of quinazoline known for its potential biological activities. Quinazoline derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activities of this compound has indicated several promising avenues:
Antimicrobial Activity
Studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a recent investigation into similar compounds highlighted their effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) were found to be notably low for some derivatives, suggesting strong antimicrobial potential.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Quinazoline | Staphylococcus aureus | 0.0338 |
| Enterococcus faecium | 0.0450 | |
| Bacillus subtilis | 0.0500 |
The above table illustrates the comparative antimicrobial efficacy of quinazoline derivatives, indicating that modifications such as those seen in this compound could enhance activity against resistant strains like MRSA.
Anti-inflammatory Effects
Quinazolines have also been explored for their anti-inflammatory properties. Research has shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests that this compound may possess similar attributes.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study focusing on the antimicrobial properties of various quinazoline derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. The study indicated that this compound could be a candidate for further development in antimicrobial therapies due to its structural similarities to effective compounds.
- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of quinazoline derivatives on cancer cell lines. The results showed that modifications at the amino group significantly influenced cytotoxic activity. The presence of chlorine atoms in the structure of this compound may enhance its interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
